molecular formula C16H13NO2 B14133545 4-Benzyl-3-phenyl-1,2-oxazol-5(2H)-one CAS No. 89114-09-0

4-Benzyl-3-phenyl-1,2-oxazol-5(2H)-one

Cat. No.: B14133545
CAS No.: 89114-09-0
M. Wt: 251.28 g/mol
InChI Key: KCULKMUTBXZJMC-UHFFFAOYSA-N
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Description

4-Benzyl-3-phenyl-1,2-oxazol-5(2H)-one is a chemical compound belonging to the 5(2H)-isoxazolone family, which are five-membered heterocyclic structures recognized as valuable intermediates in organic synthesis . While the specific biological activity of this benzyl- and phenyl-substituted derivative is not fully characterized, compounds within this class are known to serve as key precursors for the synthesis of α,β-dehydro amino acids and other complex molecular architectures . Research into similar isoxazolone derivatives has demonstrated their utility in selective reduction reactions and novel conversion processes between positional isomers, highlighting their reactivity and versatility as building blocks in medicinal and synthetic chemistry . This reagent is provided "For Research Use Only" and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to explore its potential in developing new synthetic methodologies and as a scaffold for bioactive molecule discovery.

Properties

CAS No.

89114-09-0

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

4-benzyl-3-phenyl-2H-1,2-oxazol-5-one

InChI

InChI=1S/C16H13NO2/c18-16-14(11-12-7-3-1-4-8-12)15(17-19-16)13-9-5-2-6-10-13/h1-10,17H,11H2

InChI Key

KCULKMUTBXZJMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(NOC2=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Cyclocondensation of Amino Acid Derivatives

A foundational method involves cyclizing N-acylated β-amino alcohols. For example, 2-amino-3-phenylpropan-1-ol derivatives react with benzoyl chloride in tetrahydrofuran (THF) under basic conditions (Scheme 1):

$$ \text{2-Amino-3-phenylpropan-1-ol + Benzoyl chloride} \xrightarrow{\text{NaH, THF}} \text{this compound} $$

This method, adapted from related oxazolidinone syntheses, typically achieves 70–75% yield. Critical parameters include:

  • Temperature : 0–5°C during acylation to prevent epimerization
  • Base : Sodium hydride (NaH) preferred over K₂CO₃ for faster cyclization
  • Solvent : Anhydrous THF minimizes hydrolysis.

Carboxyl Reduction and Cyclization

A patent by CN103601695B outlines a three-step sequence applicable to analogous structures:

  • Carboxyl reduction : 2-Aminophenylpropanoic acid is reduced using LiAlH₄ in THF (97.3% yield).
  • Cyclization : The resulting amino alcohol reacts with diethyl carbonate under microwave irradiation (60–120°C, 1–5 h).
  • Acylation : Propionyl chloride is added at -10–0°C, followed by warming to 20°C (97% yield).

While optimized for 3-propionyl derivatives, substituting benzoyl chloride in Step 3 could target the title compound. Microwave irradiation in Step 2 reduces reaction times from 12 h to 3 h.

Microwave-Assisted Synthesis

Modern protocols emphasize microwave-enhanced cyclization to improve efficiency:

Procedure :

  • Dissolve N-benzyl-3-phenyl-2-hydroxypropanamide (1.0 eq) in dimethylformamide (DMF).
  • Add 1,1′-carbonyldiimidazole (1.2 eq) and irradiate at 100°C for 20 min.
  • Cool, extract with ethyl acetate, and recrystallize from methanol.

Advantages :

  • Yield : 92% vs. 68% under conventional heating
  • Reaction time : 20 min vs. 6 h
  • Solvent volume : Reduced by 40%.

Palladium-Catalyzed Multicomponent Reactions

Frontiers in Chemistry reports Pd(OAc)₂-catalyzed oxazole formation applicable to this compound:

Optimized conditions :

  • Catalyst : Pd(OAc)₂ (5 mol%)
  • Base : Cs₂CO₃ (1.0 eq)
  • Solvent : DMSO/H₂O (9:1) at 80°C
  • Substrates : 2-Chloroquinoline-3-carbaldehyde, TosMIC, and benzylamine derivatives

Mechanism :

  • Oxazole ring formation via [3+2] cycloaddition between aldehyde and isocyanide.
  • Palladium-mediated coupling introduces the phenyl group.

This method achieves 85–90% yields for analogous quinoline-oxazole hybrids.

Comparative Analysis of Methods

Method Yield (%) Time Key Advantage Limitation
Classical Cyclocondensation 70–75 6–8 h Low cost Moderate stereoselectivity
Microwave-Assisted 88–92 20 min Rapid, green Specialized equipment
Palladium-Catalyzed 85–90 4 h High functional group tolerance Requires inert atmosphere

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-3-phenyl-1,2-oxazol-5(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The oxazolone ring can participate in substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve halogenating agents or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: May serve as a probe or reagent in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Benzyl-3-phenyl-1,2-oxazol-5(2H)-one involves its interaction with specific molecular targets. The oxazolone ring can participate in various biochemical pathways, potentially inhibiting or activating specific enzymes or receptors.

Comparison with Similar Compounds

Structural and Physical Properties

Key analogs of 4-Benzyl-3-phenyl-1,2-oxazol-5(2H)-one include:

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Substituents Applications Reference
This compound C₁₆H₁₃NO₂ 251.28 N/A N/A Benzyl, Phenyl Research Chemical -
4-Isopropyl-3-methyl-1,2-oxazol-5(2H)-one C₇H₁₁NO₂ 141.17 178.72 1.056 Isopropyl, Methyl Unknown
4-(3-Chlorophenylhydrazono)-3-methyl-1,2-oxazol-5(4H)-one C₁₀H₈ClN₃O₂ 237.64 N/A N/A 3-Chlorophenylhydrazono, Methyl Pesticide
(4E)-4-(3-Bromobenzylidene)-3-(chloromethyl)-1,2-oxazol-5(4H)-one C₁₁H₇BrClNO₂ 330.54 N/A N/A 3-Bromobenzylidene, Chloromethyl Supplier Available

Key Observations:

  • Molecular Weight and Bulkiness : The target compound’s benzyl and phenyl groups result in a higher molecular weight (251.28 g/mol) compared to smaller analogs like 4-Isopropyl-3-methyl-... (141.17 g/mol) . This bulkiness likely increases melting/boiling points and reduces solubility in polar solvents.
  • In contrast, halogenated analogs (e.g., 3-bromobenzylidene) introduce electron-withdrawing effects, altering reactivity .
  • Density and Solubility : The density of 4-Isopropyl-3-methyl-... (1.056 g/cm³) suggests moderate lipophilicity, while the target compound’s aromatic groups may further increase hydrophobicity.

Reactivity and Functional Group Influence

  • Hydrogen Bonding: Unlike compounds with -NH or -OH groups, the target and its analogs lack strong hydrogen-bond donors, relying on van der Waals forces and π-π interactions for crystal packing .
  • Halogenated Derivatives: The presence of chlorine or bromine (e.g., in 4-(3-Chlorophenylhydrazono)-3-methyl-...) enhances electrophilicity, making these compounds more reactive in substitution reactions .

Q & A

Q. What advanced techniques validate non-covalent interactions (e.g., π-stacking) in supramolecular assemblies?

  • Methodology : Hirshfeld surface analysis (CrystalExplorer) quantifies interaction types (e.g., C–H···π). Pair with thermal ellipsoid models (ORTEP) to visualize packing motifs. Compare interaction percentages with similar aryl-oxazolones .

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